Erythromycin glutamate

Übersicht

Beschreibung

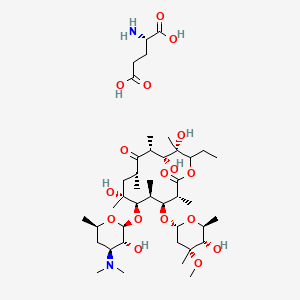

Erythromycin glutamate is a derivative of erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Erythromycin is widely used to treat various bacterial infections, particularly those caused by gram-positive bacteria. This compound is formed by combining erythromycin with glutamic acid, enhancing its solubility and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of erythromycin glutamate involves the reaction of erythromycin with glutamic acid. This process typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the glutamate salt. The reaction is facilitated by the presence of a suitable catalyst or under mild heating conditions to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by its extraction and purification. The purified erythromycin is then reacted with glutamic acid under optimized conditions to produce this compound. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.

Analyse Chemischer Reaktionen

Glutamate Metabolism in Bacterial Systems

Glutamate’s role in bacterial metabolism (e.g., Bacillus subtilis) highlights enzymatic interactions relevant to antibiotic contexts:

- Biosynthesis :

- Degradation :

Comparison of GDH Activity :

| Organism | Enzyme | Kₘ (NH₄⁺) | Biosynthetic Capability |

|---|---|---|---|

| Bacillus subtilis | RocG | 55 mM | None |

| Escherichia coli | GdhA | 1.1 mM | Yes |

Erythromycin Resistance and Tunnel Modulation

Structural studies on erythromycin resistance in Staphylococcus aureus reveal indirect chemical interactions:

- Mechanism : Mutations in ribosomal protein uL22 alter the exit tunnel shape, enabling nascent peptides to bypass erythromycin’s steric block .

- Example: A two-amino acid deletion in uL22’s β-hairpin loop widens the tunnel by ~3.0 Å, facilitating protein synthesis despite erythromycin binding.

Structural Changes :

| Condition | Tunnel Width | Key Movement |

|---|---|---|

| Wild-type ribosome | 16 Å | Erythromycin binds stably |

| uL22 mutant (apo) | 19 Å | Loop shifts toward tunnel wall |

| uL22 mutant (+ery) | 22 Å | Additional grooves widen tunnel further |

Hypothetical Pathway for Erythromycin-Glutamate Interactions

Though not explicitly documented, potential interactions could involve:

- Enzymatic Modification : Glutamate might serve as a counterion in erythromycin salt formation (analogous to sulfamate), enhancing solubility.

- Metabolic Interference : Glutamate synthase (GOGAT) or dehydrogenase (GDH) activity could modulate erythromycin efficacy in bacterial cells, though this requires experimental validation.

Research Gaps and Limitations

- No direct studies on erythromycin glutamate were identified in the provided sources.

- Data on erythromycin sulfamate and glutamate metabolism suggest testable hypotheses for future work, such as synthesizing erythromycin-glutamate salts or exploring metabolic cross-talk in resistant strains.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Erythromycin glutamate is primarily utilized in the treatment of bacterial infections, particularly respiratory tract infections. Its applications extend to various medical conditions, including:

- Respiratory Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

- Skin Infections : Used in the treatment of acne vulgaris and other dermatological conditions.

- Chlamydia Infections : Serves as an alternative treatment for uncomplicated infections.

- Pelvic Inflammatory Disease : Recommended for patients with penicillin hypersensitivity.

Efficacy Against Specific Pathogens

This compound exhibits bacteriostatic activity by inhibiting bacterial protein synthesis. The Minimum Inhibitory Concentration (MIC) values for several key pathogens are as follows:

| Pathogen | MIC (μg/ml) |

|---|---|

| Streptococcus pyogenes | 0.004 to 256 |

| Staphylococcus aureus | 0.023 to 1024 |

| Haemophilus influenzae | 0.015 to 256 |

| Corynebacterium minutissimum | 0.015 to 64 |

These values indicate the potency of this compound against common bacterial strains, highlighting its role in treating serious infections.

Pharmacokinetics

This compound is characterized by rapid absorption and distribution in body tissues. Key pharmacokinetic parameters include:

- Half-life : Approximately 1.5 to 2 hours.

- Peak Serum Concentration : Achieved within 4 hours post-administration.

- Metabolism : Primarily metabolized in the liver via CYP3A4.

Side Effects and Considerations

While generally well-tolerated, this compound can cause gastrointestinal disturbances and may interact with other medications metabolized by CYP3A4. Monitoring is recommended when co-administered with drugs such as midazolam.

Clinical Case Study: Efficacy in Respiratory Infections

A study involving patients with community-acquired pneumonia demonstrated that this compound significantly improved clinical outcomes compared to placebo. Patients exhibited reduced symptoms and faster recovery times, underscoring its effectiveness in respiratory infections.

Topical Application for Acne Treatment

In a controlled trial assessing the use of topical erythromycin gel (including this compound), participants showed marked improvement in acne severity scores after 12 weeks of treatment. The study highlighted not only the antibacterial effects but also the anti-inflammatory properties of erythromycin formulations.

Wirkmechanismus

Erythromycin glutamate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the translocation of peptides during translation. This inhibition prevents the synthesis of essential proteins, ultimately leading to bacterial cell death. The molecular targets include the ribosomal subunits, and the pathways involved are those related to protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Azithromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.

Clarithromycin: A derivative of erythromycin with improved acid stability and better oral absorption.

Roxithromycin: Similar to erythromycin but with a longer half-life and improved pharmacokinetic properties.

Uniqueness of Erythromycin Glutamate: this compound is unique due to its enhanced solubility and stability compared to erythromycin. This makes it more effective in certain formulations and applications, particularly in environments where erythromycin’s stability is compromised.

Biologische Aktivität

Erythromycin glutamate is a macrolide antibiotic derived from the bacterium Streptomyces erythreus. This compound is notable for its broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and some Gram-negative bacteria. This compound is often used in clinical settings to treat various infections due to its effectiveness and relatively low toxicity. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the translocation step in protein synthesis. This action effectively halts bacterial growth and replication, making it bacteriostatic in nature. The compound's ability to interfere with the ribosomal function is critical for its antimicrobial efficacy.

Antimicrobial Spectrum

This compound exhibits activity against a variety of pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Some strains of Haemophilus influenzae

- Atypical pathogens : Mycoplasma pneumoniae, Chlamydia trachomatis

The compound is particularly useful in treating respiratory tract infections, skin infections, and certain sexually transmitted diseases.

Pharmacokinetics

This compound is well-absorbed when administered orally, with approximately 37-43% remaining in the gastrointestinal tract after administration. Its pharmacokinetic profile allows for effective systemic distribution, although it may be affected by food intake which can reduce its absorption.

Case Studies and Clinical Trials

Several studies have investigated the biological effects of this compound on human cells and its broader implications in clinical settings:

-

Impact on Intestinal Epithelial Cells :

A study using T84 cells (a human colorectal carcinoma cell line) assessed the effects of erythromycin on intestinal permeability. The results indicated that both acute (0.3 μg/mL) and chronic (300 μg/mL) exposure significantly increased cell layer permeability, suggesting potential implications for gut health during antibiotic therapy .Treatment Concentration Effect on Transepithelial Electrical Resistance (TER) Control Stable TER 0.03 μg/mL No significant change 0.3 μg/mL Significant decrease in TER after 48 hours 300 μg/mL Greater than two-fold decrease in TER after 5 days -

Inflammatory Response Modulation :

Another study focused on erythromycin's role in modulating inflammatory responses in bronchial epithelial cells. It was found that erythromycin could increase the synthesis of interleukin-8 (IL-8), a key pro-inflammatory cytokine, when cells were exposed to oxidative stress (4-HNE). The upregulation of IL-8 suggests that while erythromycin has antimicrobial properties, it may also influence inflammatory pathways .

Long-term Effects on Microbiota

Research has shown that long-term erythromycin treatment can alter the composition of gut microbiota without significantly affecting microbial diversity. In patients with chronic obstructive pulmonary disease (COPD), erythromycin treatment reduced pathogenic bacteria while promoting beneficial strains . This dual effect highlights the importance of considering microbial balance when prescribing antibiotics.

Eigenschaften

IUPAC Name |

(2S)-2-aminopentanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.C5H9NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;6-3(5(9)10)1-2-4(7)8/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t18-,19-,20+,21+,22-,23+,24+,25?,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOXLRZTEFJWPE-OFWBJVIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H76N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16667-03-1 | |

| Record name | Erythromycin glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016667031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-glutamic acid, compound with erythromycin (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.